5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a sulfinyl group, and a bromobenzyl moiety, which contribute to its distinctive properties and reactivity.
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects . The specific targets of “5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” would depend on its specific structure and properties.
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Compounds with similar structures have been found to affect a variety of pathways, including those involved in cell growth, inflammation, and infection .
Result of action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These could include changes in cell growth, inflammation, or infection, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the bromobenzyl and sulfinyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions, such as temperature, pressure, and pH, would be essential to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler thiol derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while nucleophilic substitution of the bromobenzyl group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the bromobenzyl and sulfinyl groups, resulting in different reactivity and applications.
5-{[(4-chlorobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.
5-{[(4-methylbenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol:
Uniqueness
The uniqueness of 5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group, in particular, can enhance its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfinylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS2/c17-13-8-6-12(7-9-13)10-23(21)11-15-18-19-16(22)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWPASYJINYKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CS(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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